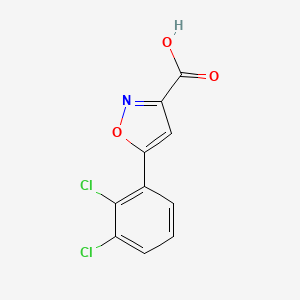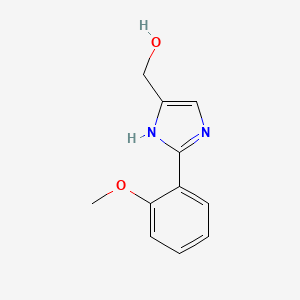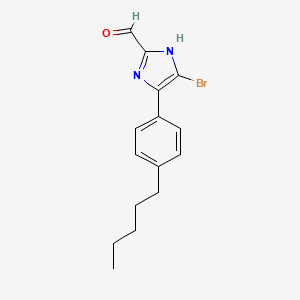
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD33022662” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022662” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, or substitution reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022662” is scaled up using large reactors and continuous flow processes. The methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD33022662” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of “MFCD33022662” are carried out under specific conditions, such as controlled temperature and pH, and in the presence of catalysts or solvents that facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
“MFCD33022662” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.
Industry: “MFCD33022662” is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
“MFCD33022662” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar reactivity. The comparison can focus on aspects such as:
Structural Differences: Highlighting unique functional groups or structural motifs.
Reactivity: Comparing the types of reactions and conditions under which the compounds react.
Applications: Discussing the specific uses of each compound and how “MFCD33022662” stands out in its applications.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
These compounds share some similarities with “MFCD33022662” but also have distinct properties that make each one unique in its own right.
Propiedades
Fórmula molecular |
C15H17BrN2O |
|---|---|
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
5-bromo-4-(4-pentylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H17BrN2O/c1-2-3-4-5-11-6-8-12(9-7-11)14-15(16)18-13(10-19)17-14/h6-10H,2-5H2,1H3,(H,17,18) |
Clave InChI |
INBWKEOFQFTNHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


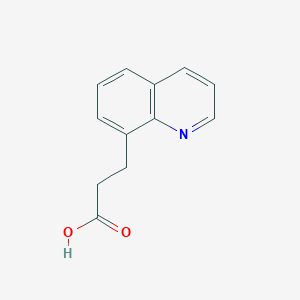
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
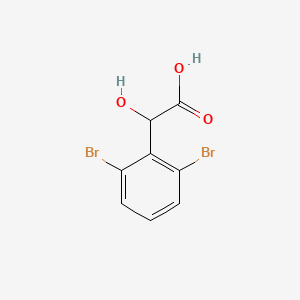
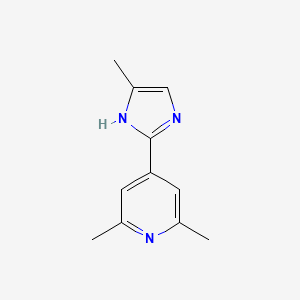
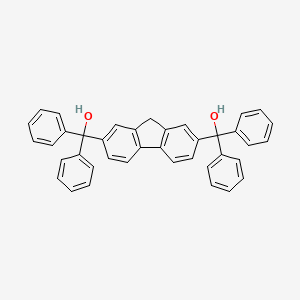
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
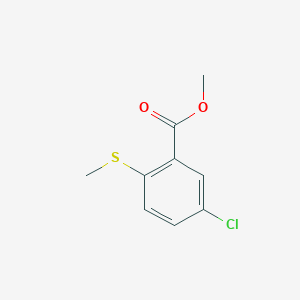
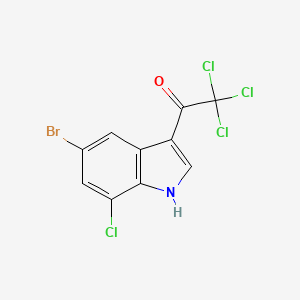
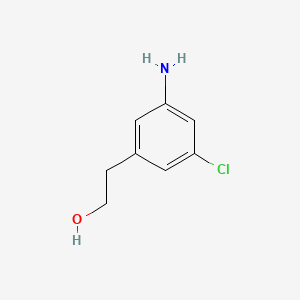
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
